REACTION_CXSMILES
|
CCOC(C)=O.O.[C:8]([C:10]1[C:11]([CH3:30])=[N:12][C:13]([N:16]([CH2:20][CH2:21][CH2:22][CH:23]2[CH2:28][CH2:27][N:26]([CH3:29])[CH2:25][CH2:24]2)C(=O)C)=[N:14][CH:15]=1)#[N:9]>Cl>[CH3:30][C:11]1[C:10]([C:8]#[N:9])=[CH:15][N:14]=[C:13]([NH:16][CH2:20][CH2:21][CH2:22][CH:23]2[CH2:28][CH2:27][N:26]([CH3:29])[CH2:25][CH2:24]2)[N:12]=1
|
Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.02 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(5-cyano-4-methyl-pyrimidin-2-yl)-N-[3-(1-methyl-piperidin-4-yl)-propyl]-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC(=NC1)N(C(C)=O)CCCC1CCN(CC1)C)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The acidic aqueous layer was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the top organic layer was removed
|
Type
|
CUSTOM
|
Details
|
to yield a mixture (which
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted one time with EtOAc (9.02 g)
|
Type
|
ADDITION
|
Details
|
2-Methyl-THF (8.60 g) was added
|
Type
|
ADDITION
|
Details
|
the pH of the biphasic mixture was adjusted to about pH=12 by addition of 6N NaOH (9.69 g)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
ADDITION
|
Details
|
the 2-Me-THF layer was diluted with 2-MeT-HF (8.60 g)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4 (1.0 g)
|
Type
|
ADDITION
|
Details
|
The pH of the dried 2-MeTHF solution was adjusted to about pH=1 by dropwise addition of 5-6N HCl/IPA, whereupon the HCl salt of the title compound
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOH (3.95 g)
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated during the addition
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (10.00 g)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 60-70° C. for 5 h
|
Duration
|
5 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |